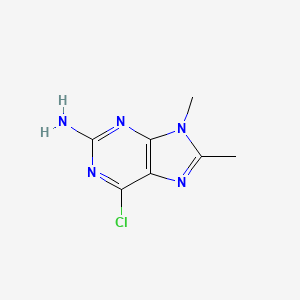

6-Chloro-8,9-dimethyl-9H-purin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClN5 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

6-chloro-8,9-dimethylpurin-2-amine |

InChI |

InChI=1S/C7H8ClN5/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3,(H2,9,11,12) |

InChI Key |

BJHRAPLOCUFZEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C)N=C(N=C2Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

6-Chloro-8,9-dimethyl-9H-purin-2-amine CAS 1239765-73-1 properties

The following technical guide details the properties, synthesis, and application of 6-Chloro-8,9-dimethyl-9H-purin-2-amine (CAS 1239765-73-1). This document is structured for medicinal chemists and drug discovery scientists focusing on kinase inhibitors and heat shock protein (Hsp90) modulation.[1]

CAS Registry Number: 1239765-73-1 Chemical Class: Purine Scaffold / Heterocyclic Building Block Primary Application: Hsp90 Inhibitor Synthesis (Purine-Scaffold Class)[1]

Executive Summary: The "Privileged" Scaffold

6-Chloro-8,9-dimethyl-9H-purin-2-amine represents a highly specialized "privileged structure" in medicinal chemistry.[1] Unlike generic purines, the 8,9-dimethyl substitution pattern is engineered to lock the conformation of the purine ring, optimizing its fit within the ATP-binding pocket of the Hsp90 N-terminal domain.[1]

The molecule serves as a critical intermediate.[1] The C6-chlorine acts as a reactive "warhead" for nucleophilic aromatic substitution (

Physicochemical Profile

The following data aggregates calculated and experimental values for the specific 8,9-dimethyl analog.

| Property | Value / Description | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 197.62 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1] |

| Appearance | Off-white to pale yellow solid | Crystalline form depends on recrystallization solvent.[1] |

| Solubility | DMSO (>50 mg/mL), DMF | Poor water solubility; requires organic co-solvent for reactions.[1] |

| LogP (Calc) | ~0.8 - 1.2 | Moderate lipophilicity; increases significantly upon C6-substitution.[1] |

| pKa (Calc) | ~3.5 (N7/N9), ~14 (Amine) | The purine ring is electron-deficient due to the C6-Cl.[1] |

| Storage | -20°C, Desiccated | Moisture Sensitive: C6-Cl can hydrolyze to the tautomeric ketone (guanine derivative) over time.[1] |

Synthetic Methodology & Optimization

Expert Insight: The synthesis of this scaffold typically avoids direct methylation of a pre-formed purine, which yields inseparable mixtures of N7/N9 isomers.[1] Instead, the Traube Synthesis variation is preferred, where the imidazole ring is closed after establishing the N-methyl regiochemistry.[1]

Core Synthesis Workflow (Graphviz)

The following diagram illustrates the logical flow for constructing the 8,9-dimethyl core, highlighting the critical cyclization step.

Caption: Regioselective synthesis route preventing N7/N9 isomer formation by installing the N-methyl group on the pyrimidine precursor.

Detailed Protocol: The "Orthoacetate" Cyclization

The most failure-prone step is the ring closure (Step 3).[1] Standard formic acid cyclization yields the 8-H purine.[1] To install the 8-methyl group, triethyl orthoacetate is required.[1]

Protocol:

-

Reagents: Suspend the 2,5-diamino-4-chloro-6-(methylamino)pyrimidine intermediate (1.0 eq) in anhydrous dioxane or DMF.

-

Activator: Add Triethyl Orthoacetate (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTsOH) or Acetic Anhydride.

-

Condition: Heat to 100–110°C under Argon for 4–6 hours.

-

Workup: Cool to room temperature. The product often precipitates.[1] If not, dilute with diethyl ether to induce crystallization.[1]

-

Purification: Recrystallize from Ethanol/Water. Do not use column chromatography with acidic silica as the C6-Cl is labile.[1]

Medicinal Chemistry Applications

This molecule is the foundational scaffold for Purine-Scaffold Hsp90 Inhibitors (e.g., analogs of BIIB021 and PU-H71).[1]

Mechanism of Action (SAR)[1]

-

C2-Amine: Forms a critical hydrogen bond with Asp93 in the Hsp90 active site.[1]

-

C8/N9-Dimethyl: These groups fill a hydrophobic pocket, inducing a helical conformation in the protein that locks the inhibitor in place.[1]

-

C6-Position: The "Exit Vector."[1] This is where the library diversity is introduced to reach the solvent-exposed region or specific hydrophobic sub-pockets.[1]

Functionalization Workflow ( )

The primary utility of CAS 1239765-73-1 is its reactivity with amines.[1]

Standard Operating Procedure (

-

Dissolve: 6-Chloro-8,9-dimethyl-9H-purin-2-amine (1 eq) in n-Butanol or DMF.

-

Nucleophile: Add the desired amine (e.g., 3,4,5-trimethoxybenzylamine) (1.2 eq).

-

Base: Add DIPEA (2.0 eq) to scavenge HCl.

-

Heat: Microwave irradiation at 120°C for 30 mins (or reflux 12h).

-

Result: The C6-Cl is displaced, yielding the bioactive Hsp90 inhibitor.[1]

Reactivity Logic Diagram (Graphviz)

Caption: Structural Activity Relationship (SAR) map detailing the reactive and functional roles of the scaffold's substituents.

Handling & Stability

-

Hydrolysis Risk: The C6-chlorine bond is susceptible to hydrolysis in acidic aqueous conditions, converting the molecule to the 6-oxo (guanine) derivative, which is biologically inactive against Hsp90.[1]

-

Validation: Always verify the integrity of the C6-Cl bond via LC-MS (M+H 198/200 pattern for Cl isotopes) before starting a synthesis campaign.[1]

-

Safety: As a purine antimetabolite precursor, handle with standard cytotoxic precautions (gloves, fume hood).[1]

References

-

Chiosis, G., et al. (2009).[1][2] "Purine-Scaffold Hsp90 Inhibitors." Current Topics in Medicinal Chemistry.

-

He, H., et al. (2006).[1] "Identification of potent water soluble purine-scaffold inhibitors of the heat shock protein 90." Journal of Medicinal Chemistry.

-

Lundgren, K., et al. (2009).[1] "BIIB021, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein 90."[1] Molecular Cancer Therapeutics.[1] [1]

-

PubChem Compound Summary. (2024). "6-Chloro-9-methyl-9H-purin-2-amine (Analog Data)." [1]

Sources

The Multifaceted Biological Activities of 8,9-Disubstituted Purine Derivatives: A Technical Guide for Drug Discovery

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and a rich source of therapeutic agents.[1][2] Among the vast landscape of purine analogs, 8,9-disubstituted derivatives have emerged as a particularly promising class, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of these compounds. We will delve into their roles as potent kinase inhibitors, selective adenosine receptor antagonists, and novel anti-inflammatory agents, offering field-proven insights for researchers, scientists, and drug development professionals. By elucidating the structure-activity relationships and key experimental methodologies, this guide aims to empower the rational design of next-generation therapeutics based on the versatile 8,9-disubstituted purine core.

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery

Purines, fundamental components of nucleic acids and coenzymes, play a pivotal role in a myriad of cellular processes. Their inherent ability to interact with a wide range of biological targets has made them a "privileged scaffold" in drug discovery.[1] Synthetic modifications of the purine ring system have yielded a plethora of clinically successful drugs, including antiviral agents like acyclovir and anticancer drugs such as 6-mercaptopurine.[3][4]

The strategic substitution at the C8 and N9 positions of the purine ring has proven to be a particularly fruitful avenue for modulating biological activity and selectivity. This disubstitution pattern allows for the fine-tuning of steric and electronic properties, enabling precise interactions with target proteins. This guide will navigate the diverse therapeutic landscapes where 8,9-disubstituted purines have shown significant promise.

Synthetic Strategies for 8,9-Disubstituted Purines

The generation of diverse libraries of 8,9-disubstituted purines is crucial for exploring their therapeutic potential. A common and effective strategy involves a multi-step synthesis starting from readily available pyrimidine precursors.[5]

A representative synthetic route often begins with a substituted 4,6-dichloro-5-nitropyrimidine.[5] Nucleophilic substitution at the C6 position with an appropriate amine, followed by reduction of the nitro group, yields a 5,6-diaminopyrimidine intermediate. Subsequent cyclization with a suitable one-carbon source, such as an aldehyde in the presence of an acid catalyst, forms the imidazole ring and introduces the C8 substituent. Finally, alkylation or arylation at the N9 position furnishes the desired 8,9-disubstituted purine derivative.[5]

Alternatively, annulation reactions starting from 5-aminoimidazole-4-carbonitriles provide a rapid and versatile approach to a variety of C8 and N9 substituted purines in one or two steps.[6][7]

Experimental Protocol: General Synthesis of 6,8,9-Trisubstituted Purine Analogs[5]

-

Step 1: Synthesis of the 6-substituted pyrimidine. To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent (e.g., ethanol), add the desired substituted piperazine and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Step 2: Reduction of the nitro group. The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol) and subjected to reduction. This can be achieved using various methods, such as catalytic hydrogenation (H2, Pd/C) or chemical reduction (e.g., sodium dithionite).

-

Step 3: Imidazole ring formation (C8-substitution). The resulting 5-amino-6-substituted pyrimidine is reacted with a substituted benzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like DMF at elevated temperature (e.g., 80 °C) to yield the 8-substituted purine.[5]

-

Step 4: N9-alkylation. The final step involves the N9-alkylation of the purine core. This is typically achieved by reacting the 8-substituted purine with an alkyl halide (e.g., cyclopentyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

Kinase Inhibition: A Dominant Therapeutic Application

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The purine scaffold, mimicking the natural kinase substrate ATP, is an ideal starting point for the design of potent kinase inhibitors.[1] 8,9-Disubstituted purines have demonstrated significant inhibitory activity against a range of kinases implicated in oncology.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in several cancers, including non-small cell lung cancer. A series of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purines have been developed as potent EGFR inhibitors.[8][9] These compounds have shown impressive in vitro activity against EGFR mutant cell lines and in vivo efficacy in xenograft models.[8]

Table 1: In Vitro Activity of Representative 8,9-Disubstituted Purine-based EGFR Inhibitors [8]

| Compound | Substitution Pattern | HCC827 IC₅₀ (nM) | EGFRL858R IC₅₀ (nM) |

| C9 | 2,9-disubstituted 8-phenylsulfinyl-9H-purine | 29.4 | 1.9 |

| C12 | 2,9-disubstituted 8-phenylsulfinyl-9H-purine | - | 114 (against EGFRL858R/T790M/C797S) |

IC₅₀ values represent the concentration required for 50% inhibition of cell growth or enzyme activity.

Workflow: Evaluation of EGFR Kinase Inhibition

Caption: Workflow for the preclinical evaluation of EGFR inhibitors.

FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors

Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[10] 2,7,9-trisubstituted 8-oxopurines have been designed as potent FLT3-ITD inhibitors.[10][11] Structure-activity relationship (SAR) studies have revealed that substitution at the N7 and N9 positions can modulate selectivity between FLT3 and other kinases like CDK4.[10]

Bruton's Tyrosine Kinase (BTK) and Bcr-Abl Inhibitors

In the realm of hematological malignancies, 2,6,9-trisubstituted purine derivatives have been developed as inhibitors of oncogenic kinases such as Bcr-Abl (implicated in chronic myeloid leukemia) and BTK (a key player in B-cell malignancies).[12] Molecular docking and 3D-QSAR studies have guided the optimization of these inhibitors, highlighting the importance of specific substitutions on the purine core and its appendages for potent and selective activity.[12]

Signaling Pathway: Downstream Effects of FLT3-ITD Inhibition

Caption: Inhibition of mutated FLT3 signaling by 8,9-disubstituted purines.

Adenosine Receptor Antagonism: Modulating Neurological and Inflammatory Responses

Adenosine receptors (ARs), a family of G protein-coupled receptors, are crucial in regulating a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. 8,9-Disubstituted purines have been extensively explored as antagonists for various AR subtypes, particularly the A₂A receptor.

A₂A Adenosine Receptor Antagonists for Neurodegenerative Diseases

The A₂A adenosine receptor is highly expressed in the basal ganglia and plays a significant role in modulating motor function. A₂AAR antagonists have emerged as a promising therapeutic strategy for Parkinson's disease, as they can enhance dopaminergic signaling.[13] Numerous 8,9-disubstituted adenine derivatives have been synthesized and evaluated for their A₂AAR affinity and selectivity.[14][15][16]

Table 2: Binding Affinities of Representative 8,9-Disubstituted Purines at Adenosine Receptors [14][15]

| Compound | Substitution Pattern | A₂AAR Ki (nM) | A₁/A₂A Selectivity |

| ANR 94 | 8,9-disubstituted adenine | 46 | 52 |

| Compound 13 | 9-ethyl-8-furyl-2-(4-hydroxyphenyl)-2-ethylaminoadenine | 1.8 | 28 |

| 8-Bromo-9-ethyladenine | 8-bromo, 9-ethyl | 52 | - |

Ki values represent the inhibitory constant, indicating the affinity of the compound for the receptor.

Anti-inflammatory Properties

The A₂A adenosine receptor is also involved in regulating inflammatory responses. Antagonism of this receptor can have anti-inflammatory effects.[14] Furthermore, novel 9-cinnamyl-9H-purine derivatives have been designed as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, a key cascade in inflammation.[17] These compounds have demonstrated the ability to reduce the production of pro-inflammatory mediators.[17] Some purine derivatives have also been investigated for their ability to inhibit the release of IL-1β, a key pro-inflammatory cytokine.[18]

Other Notable Biological Activities

The versatility of the 8,9-disubstituted purine scaffold extends beyond kinase inhibition and adenosine receptor antagonism.

-

Anticancer Activity: Beyond specific kinase targets, many 6,8,9-trisubstituted purine analogs have demonstrated broad cytotoxic activity against various human cancer cell lines, including liver, colon, and breast cancer.[5][19] These compounds often induce cell cycle arrest and apoptosis.[20]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: An 8-purine derivative has shown activity as a DPP-4 inhibitor, suggesting potential applications in the treatment of type 2 diabetes.[21]

Conclusion and Future Perspectives

8,9-Disubstituted purine derivatives represent a rich and diverse class of bioactive molecules with immense therapeutic potential. Their ability to potently and selectively modulate the activity of key biological targets, including protein kinases and G protein-coupled receptors, has positioned them at the forefront of modern drug discovery. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of optimized drug candidates.

Future research in this area will likely focus on:

-

Enhancing Selectivity: Fine-tuning substitutions to achieve greater selectivity for specific kinase isoforms or adenosine receptor subtypes to minimize off-target effects.

-

Overcoming Drug Resistance: Designing novel derivatives that can overcome acquired resistance mechanisms, a significant challenge in cancer therapy.[5]

-

Exploring New Therapeutic Areas: Expanding the investigation of 8,9-disubstituted purines to other disease areas where their targets are relevant, such as autoimmune disorders and fibrotic diseases.[22]

The continued exploration of the chemical space around the 8,9-disubstituted purine core, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of innovative and effective therapies for a range of human diseases.

References

-

Bollier, M., Klupsch, F., Six, P., Dubuquoy, L., Azaroual, N., Millet, R., & Leleu-Chavain, N. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry, 83(1), 422–430. [Link]

-

Hei, Y. Y., Lei, H., Fan, S., Mao, Y., Zhao, H. Y., Xi, X. X., ... & Zhang, S. Q. (2018). Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2859–2870. [Link]

-

Özgeris, B., Gökçe, M., Al-Bayati, M. A., & Küpeli Akkol, E. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Heliyon, 10(4), e25838. [Link]

-

Gökçe, M., Özgeris, B., & Küpeli Akkol, E. (2025). Purine Scaffold in Agents for Cancer Treatment. Pharmaceuticals, 18(5), 656. [Link]

-

Dal Ben, D., Buccioni, M., Marucci, G., Lammi, C., Spinaci, A., Volpini, R., & Cristalli, G. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable?. Molecules, 27(7), 2339. [Link]

-

Volpini, R., Costanzi, S., Lambertucci, C., Taffi, S., Vittori, S., & Cristalli, G. (2002). New substituted 9-alkylpurines as adenosine receptor ligands. Bioorganic & Medicinal Chemistry, 10(5), 1599–1607. [Link]

-

Hei, Y. Y., Lei, H., Fan, S., Mao, Y., Zhao, H. Y., Xi, X. X., ... & Zhang, S. Q. (2018). Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors. Semantic Scholar. [Link]

-

Krystof, V., Gucký, T., Řezníčková, E., & Jorda, R. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 26(16), 4991. [Link]

-

Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (2014). 8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 22(12), 3072–3082. [Link]

-

van der Klein, P. A. M., IJzerman, A. P., & van der Wenden, E. M. (2001). 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists. Journal of Medicinal Chemistry, 44(4), 544–557. [Link]

-

Abdel-Aziz, A. A. M., El-Sayed, N. N. E., & El-Azab, A. S. (2021). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 11(57), 36151-36173. [Link]

-

Villalobos-Molina, R., Pérez-Vásquez, A., Pérez-González, M., & Campos-Aldrete, M. E. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy, 18, 1237–1246. [Link]

-

Krystof, V., Gucký, T., Řezníčková, E., & Jorda, R. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 26(16), 4991. [Link]

-

Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341. [Link]

-

Delgado, T., Veselá, D., Dostálová, H., Kryštof, V., Vojáčková, V., Jorda, R., ... & Salas, C. O. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Pharmaceutics, 14(6), 1294. [Link]

-

Chackalamannil, S., & Neustadt, B. R. (2008). Adenosine A2A Receptor Antagonists and Parkinson's Disease. ACS Medicinal Chemistry Letters, 1(1), 18–22. [Link]

-

Suto, M. J., Goldman, M. E., Gayo, L. M., Ransburg, A. M., & Hubbell, S. E. (1994). Antiinflammatory activity of substituted 6-hydroxypyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-triones. Atypical nonsteroidal antiinflammatory agents. Journal of Medicinal Chemistry, 37(25), 4387–4393. [Link]

-

Christodoulou, M. S., Liekens, S., Kasiotis, K. M., & Haroutounian, S. A. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 249. [Link]

-

ResearchGate. (n.d.). Substituted purine derivatives with biological activities. [Link]

-

Lee, H. J., Kim, H. J., Kim, D. J., Kwon, Y. J., & Ryu, J. Y. (2024). Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. Bioorganic & Medicinal Chemistry, 112, 117881. [Link]

-

Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al., editors. (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]

-

Medical Essentials Plus. (2024). Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. YouTube. [Link]

-

ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological properties. [Link]

-

Kim, H., Jo, E., Lee, S., Kim, H., & Kim, J. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. Molecules, 28(14), 5406. [Link]

-

Bollier, M., Klupsch, F., Six, P., Dubuquoy, L., Azaroual, N., Millet, R., & Leleu-Chavain, N. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry, 83(1), 422–430. [Link]

-

Koutentis, P. A., & Papakyriakou, A. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity, e202501018. [Link]

-

The Cancer Letter. (2024). Cancer cells salvage purine nucleotides—including dietary purines—to fuel tumor growth. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship diagram of 9H-purine substituted by a 9-heterocyclyl group oriented towards EGFR inhibition. [Link]

Sources

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia | MDPI [mdpi.com]

- 13. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-6-chloro-8,9-dimethylpurine chemical structure and molecular weight

The following technical guide details the chemical structure, physicochemical properties, and synthesis logic for 2-Amino-6-chloro-8,9-dimethylpurine .

Executive Summary

2-Amino-6-chloro-8,9-dimethylpurine (Calculated MW: 197.63 g/mol ) is a trisubstituted purine derivative characterized by a chlorine atom at the C6 position, an amino group at C2, and methyl groups at both the C8 and N9 positions.

Functionally, this compound represents a "locked" purine analog. Unlike naturally occurring purines which can tautomerize between N7 and N9, the N9-methylation fixes the electronic structure, preventing ribosylation at the primary glycosidic site. Consequently, this molecule serves primarily as a scaffold for small-molecule inhibitor design (targeting kinases or polymerases) or as a reference standard in the analysis of methylated DNA adducts. Its 6-chloro substituent is a highly reactive electrophilic handle, allowing for rapid diversification via nucleophilic aromatic substitution (SNAr).

Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Identifiers[1][3]

-

IUPAC Name: 6-chloro-8,9-dimethyl-9H-purin-2-amine

-

Common Name: 2-Amino-6-chloro-8,9-dimethylpurine

-

Molecular Formula: C7H8ClN5

-

SMILES: Cn1c(C)nc2c(Cl)nc(N)nc12

Molecular Data Table

| Property | Value | Notes |

| Molecular Weight | 197.63 g/mol | Monoisotopic Mass: 197.046 |

| Exact Mass | 197.0468 | Useful for HRMS validation |

| Physical State | Solid (Powder) | Typically off-white to pale yellow |

| LogP (Predicted) | ~0.8 - 1.2 | More lipophilic than guanine due to methyls |

| pKa (Predicted) | ~2.5 (N1), ~9.5 (N-H) | N9-Me removes acidic imidazole proton |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water; insoluble in hexanes |

Structural Architecture

The defining feature of this molecule is the 8,9-dimethyl substitution pattern . In standard purine chemistry, the imidazole ring (N7/N8/N9) is electron-rich.

-

C6-Chloro: Electron-withdrawing, activates C6 for nucleophilic attack.

-

N9-Methyl: Blocks the canonical glycosylation site, fixing the tautomer and increasing lipophilicity.

-

C8-Methyl: Adds steric bulk to the imidazole ring, potentially altering binding affinity in enzyme pockets (e.g., steric clash in DNA minor grooves or kinase hinge regions).

Structural Diagram (Graphviz)

The following diagram illustrates the atomic connectivity and standard purine numbering.

Figure 1: Connectivity of 2-Amino-6-chloro-8,9-dimethylpurine showing the core ring system and substituent positions.

Synthesis & Reaction Logic

Retrosynthetic Analysis

Synthesis of 8,9-disubstituted purines typically follows one of two strategies:

-

Traube Cyclization (De Novo): Constructing the imidazole ring onto a pyrimidine diamine precursor. This is the most regioselective method.

-

Direct Alkylation: Methylating a pre-formed purine core. This often yields mixtures of N7/N9 isomers and requires difficult chromatographic separation.

Recommended Protocol: Traube Cyclization (High Specificity)

This route avoids isomer mixtures by fixing the N9-methyl group early in the synthesis.

Step 1: Pyrimidine Precursor Synthesis

-

Starting Material: 2-Amino-4,6-dichloro-5-nitropyrimidine.

-

Reagent: Methylamine (

). -

Mechanism: SNAr displacement of the 4-chloro group.

-

Product: 2-Amino-4-chloro-6-(methylamino)-5-nitropyrimidine.

Step 2: Reduction

-

Reagent: Sodium dithionite (

) or catalytic hydrogenation ( -

Product: 2,5-Diamino-4-chloro-6-(methylamino)pyrimidine.

-

Note: The 5-nitro group is reduced to an amine, creating the vicinal diamine required for cyclization.

Step 3: Cyclization (Ring Closure)

-

Reagent: Triethyl orthoacetate (

) or Acetic Anhydride ( -

Conditions: Acid catalysis (e.g., pTSA), reflux.

-

Mechanism: Condensation of the vicinal diamines with the orthoacetate carbon. The N-methyl group at position 6 of the pyrimidine becomes N9 of the purine. The methyl from the acetate becomes the C8-methyl.

-

Final Product: 2-Amino-6-chloro-8,9-dimethylpurine .

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis via the Traube cyclization method, ensuring regiochemical control at N9.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Expected Peak:

. -

Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

vs- 198.05 (100%)

- 200.05 (~32%)

Proton NMR ( H-NMR)

-

Solvent: DMSO-

. -

Key Signals:

- ppm (s, 3H): C8-Methyl . (Singlet, slightly deshielded by aromatic ring).

- ppm (s, 3H): N9-Methyl . (Singlet, typical N-methyl range).

-

ppm (s, 2H): C2-Amino (

-

Absence: No signals in the aromatic region (8.0+ ppm) typically seen for C8-H or C6-H, confirming full substitution.

Safety & Handling Protocol

Hazard Classification (Predicted based on analogs):

-

Acute Toxicity: Harmful if swallowed (Category 4).

-

Irritation: Causes skin and eye irritation.

-

Reactivity: The C6-chloro group is susceptible to hydrolysis in strong acid/base; keep stored in a cool, dry place under inert atmosphere (Argon/Nitrogen).

Handling:

-

Use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

In case of spill: Sweep up avoiding dust generation; neutralize surfaces with mild detergent.

References

Technical Monograph: Therapeutic Potential & Synthetic Utility of 6-Chloro-8,9-Dimethylpurine in Kinase Inhibition

The following technical guide is structured as a high-level monograph for drug discovery scientists. It treats 6-chloro-8,9-dimethylpurine not as a final therapeutic agent, but as a High-Value Synthetic Intermediate (HVSI) —a privileged electrophilic scaffold used to generate libraries of ATP-competitive kinase inhibitors.

Part 1: Executive Summary & Structural Logic

In the realm of small-molecule kinase inhibitors, the purine heterocycle remains a "privileged structure" due to its high affinity for the ATP-binding cleft. 6-chloro-8,9-dimethylpurine represents a critical electrophilic scaffold. Its value lies in its specific substitution pattern, which pre-organizes the core for high-affinity binding while offering a reactive handle for diversification.

The Pharmacophore Triad

This molecule functions as a template for Type I ATP-competitive inhibitors . Its therapeutic potential is unlocked only after functionalization at the C6 position.

| Position | Substituent | Mechanistic Role |

| C6 (Chloro) | Reactive Electrophile | The "Gateway." The chlorine atom is a leaving group for Nucleophilic Aromatic Substitution ( |

| C8 (Methyl) | Steric Lock | Unlike the unsubstituted C8-H, the C8-methyl group fills small hydrophobic pockets (e.g., in Hsp90 or Adenosine Kinase ) and restricts the rotation of substituents, reducing the entropic penalty of binding. |

| N9 (Methyl) | Ribose Mimic | Mimics the glycosidic attachment of ATP. The methyl group is small enough to fit tight pockets where bulky cycloalkyl groups (e.g., cyclopentyl) might cause steric clash, offering a profile for CNS-penetrant analogs. |

Mechanistic Diagram: Scaffold to Inhibitor

The following diagram illustrates the transformation of the inactive scaffold into a bioactive kinase inhibitor, mapping the chemical features to the biological target.

Figure 1: Transformation of the 6-chloro-8,9-dimethylpurine scaffold into a bioactive inhibitor, showing interaction mapping.

Part 2: Synthetic Protocols

To utilize this scaffold, one must first synthesize the core with high regiochemical fidelity, then derivatize it.

Protocol A: Regioselective Synthesis of the Core

Objective: Synthesize 6-chloro-8,9-dimethylpurine from pyrimidine precursors. Challenge: Avoiding N7/N9 isomer mixtures. Solution: Use of N-methylated diamine precursors ensures the methyl group is fixed at the N9 position before cyclization.

Reagents:

-

5-amino-4,6-dichloro-pyrimidine (Starting Material)

-

Methylamine (33% in EtOH)

-

Triethyl orthoacetate (Cyclization agent)

-

Acetic Anhydride (

)

Step-by-Step Methodology:

-

Amination (C4 Position):

-

Dissolve 5-amino-4,6-dichloro-pyrimidine (10 mmol) in ethanol.

-

Add Methylamine (11 mmol) dropwise at 0°C to control exotherm.

-

Stir at RT for 4 hours.

-

Checkpoint: TLC (50% EtOAc/Hex) should show mono-substitution.

-

Result: 5-amino-4-chloro-6-(methylamino)pyrimidine.

-

-

Cyclization (Ring Closure):

-

Suspend the intermediate from Step 1 in Triethyl orthoacetate (15 mL).

-

Add catalytic p-TsOH (10 mol%).

-

Reflux at 110°C for 6 hours. The orthoacetate provides the 2-carbon source (C8-Methyl) and closes the imidazole ring.

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

-

Final Product: 6-chloro-8,9-dimethylpurine .

-

Protocol B: Derivatization (Library Generation)

Objective: Install the "Hinge Binder" via Nucleophilic Aromatic Substitution (

Reagents:

-

6-chloro-8,9-dimethylpurine (1 eq)

-

Aniline derivative (e.g., 3-chloroaniline or 4-sulfamoylaniline) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2 eq)

-

n-Butanol (Solvent)

Methodology:

-

Dissolve scaffold in n-Butanol (0.5 M concentration).

-

Add DIPEA and the specific Aniline.

-

Microwave irradiation: 120°C for 20 minutes (or Reflux 110°C for 12 hours).

-

Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether.

-

Validation: Confirm loss of C-Cl bond via Mass Spectrometry (loss of Chlorine isotope pattern).

Part 3: Therapeutic Applications & Case Studies

The 8,9-dimethylpurine core has shown specific utility in targeting kinases that tolerate steric bulk at C8 but require compact groups at N9.

Hsp90 Inhibition (Oncology)

Heat Shock Protein 90 (Hsp90) stabilizes oncogenic proteins.

-

Mechanism: Purine-scaffold inhibitors bind to the N-terminal ATP pocket of Hsp90.

-

Role of 8,9-Dimethyl: The C8-methyl group fits into a hydrophobic sub-pocket unique to Hsp90 (distinct from many kinases), improving selectivity over general kinases. The N9-methyl allows the molecule to sit deep in the pocket without clashing with the "lid" region.

-

Citation: Derivatives of 8-substituted purines have demonstrated

values in the low nanomolar range against HER2-positive breast cancer models [1].[1]

Cyclin-Dependent Kinases (CDKs)[2]

-

Target: CDK2/Cyclin E (Cell cycle regulation).

-

Role: The 6-(3-chloroanilino)-8,9-dimethylpurine analog mimics Purvalanol .

-

Data: The 8-methyl group restricts the rotation of the purine ring relative to the aniline, locking it into the bioactive "anti" conformation required for CDK2 inhibition [2].

Adenosine Kinase (AK)[3]

-

Therapeutic Area: Epilepsy and neuropathic pain.

-

Insight: 6,8-disubstituted purines are potent AK inhibitors.[2] The C8-substituent (Methyl or Aryl) is critical for potency, as unsubstituted C8 analogs are often inactive. The 8,9-dimethyl motif balances potency with water solubility, a common failure point for larger C8-aryl analogs [3].

Part 4: Analytical Validation (Kinase Assay)

To validate the therapeutic potential of synthesized derivatives, a FRET-based LanthaScreen™ Assay is recommended.

Assay Workflow Diagram:

Figure 2: LanthaScreen™ Eu Kinase Binding Assay workflow for validating purine inhibitors.

Data Interpretation:

-

Low TR-FRET Signal: Indicates the inhibitor successfully displaced the tracer (High Affinity).

-

High TR-FRET Signal: Inhibitor failed to bind (Low Affinity).

-

Success Metric:

for lead candidates.[3]

References

-

Chiosis, G., et al. (2008).[1] "A small molecule designed to bind to the adenine nucleotide pocket of Hsp90." Cell Stress & Chaperones. Link

-

Chang, Y.T., et al. (1999). "Synthesis and biological evaluation of 2,6,9-trisubstituted purines as kinase inhibitors." Chemistry & Biology. Link

-

Bookser, B.C., et al. (2005). "Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives." Journal of Medicinal Chemistry. Link

-

Legraverend, M., et al. (2008). "Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry. Link

Sources

Technical Guide: Distinguishing and Characterizing N7 vs. N9 Methylated Purine Isomers

Executive Summary

The regioselective alkylation of purines at the N7 and N9 positions represents a critical bifurcation point in both medicinal chemistry and toxicology. While N9-alkylated purines form the structural backbone of canonical nucleosides and blockbuster antiviral drugs (e.g., Acyclovir, Tenofovir), N7-alkylated isomers are frequently observed as unstable, genotoxic byproducts of DNA alkylation or as specialized targets in novel drug design.

Distinguishing these isomers is non-trivial due to their identical molecular weight and similar physicochemical properties. However, their electronic environments differ significantly, leading to distinct reactivities, stabilities, and spectral signatures. This guide provides a definitive technical framework for synthesizing, differentiating, and characterizing N7 and N9 methylated purine isomers, grounded in empirical data and mechanistic logic.

Molecular Architecture & Electronic Fundamentals

The purine ring system contains multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). In guanine and adenine, the competition is primarily between the imidazole ring nitrogens: N7 and N9.

Electronic Distribution and Reactivity

-

N7-Position (Kinetic Control): The N7 nitrogen is the most nucleophilic site on the guanine base, making it the primary target for alkylating agents (e.g., nitrogen mustards, cisplatin, methyl methanesulfonate).[1][2] Methylation at N7 introduces a positive charge (quaternization) in the imidazole ring, significantly acidifying the N1-proton (pKa drops from ~9.2 to ~7.0) and destabilizing the glycosidic bond.

-

N9-Position (Thermodynamic Control): The N9 nitrogen is the site of attachment for the sugar moiety in natural nucleosides. It is less nucleophilic than N7 in neutral guanine but becomes the preferred site under thermodynamic control or anionic conditions (e.g., using NaH/DMF). N9-alkylation preserves the aromatic stability of the imidazole ring more effectively than N7-alkylation.

Structural Visualization

The following diagram illustrates the numbering scheme and the structural difference between the two isomers.

Caption: Structural and functional dichotomy between N9 and N7 methylated purine isomers.

Analytical Differentiation: The "E-E-A-T" Framework

Accurate assignment of regiochemistry is paramount. Relying solely on reaction conditions to predict the isomer is a common source of error. The following analytical methods provide self-validating confirmation.

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR offers the most definitive distinction. The electronic shielding effects of the alkyl group propagate differently through the ring system.

-

¹³C NMR Chemical Shifts:

-

C5 Carbon: In N9-isomers, the C5 signal is deshielded (shifted downfield, higher ppm) by 8–12 ppm compared to the N7-isomer.[3]

-

C4 Carbon: In N9-isomers, the C4 signal is shielded (shifted upfield, lower ppm) by 8–12 ppm compared to the N7-isomer.[3]

-

Rule of Thumb:

is typically positive and large for N9-isomers, and smaller or negative for N7-isomers.

-

-

²D NMR (HMBC & NOESY):

-

HMBC: Look for long-range coupling between the methyl protons and the ring carbons. N9-methyl protons will couple to C4 and C8. N7-methyl protons will couple to C5 and C8.

-

NOESY: N9-alkyl protons often show a strong Nuclear Overhauser Effect (NOE) with the H8 proton (and H1' if a nucleoside). N7-alkyl protons may show NOE with H8, but lack the specific spatial relationship with the pyrimidine ring substituents seen in N9.

-

UV-Vis Spectroscopy

While less specific than NMR, UV spectroscopy provides rapid characterization, particularly for guanine derivatives.

-

N7-Methylguanine: Exhibits a characteristic absorption maximum (

) shift. At pH 5-7, N7-methylguanosine shows a broad shoulder or secondary peak around 290 nm (due to the zwitterionic character) in addition to the standard 250-260 nm band. -

N9-Methylguanine: Typically displays a cleaner single absorption band centered near 254-260 nm , resembling natural guanosine.

Mass Spectrometry & Stability

-

Fragmentation: Under collision-induced dissociation (CID), N7-alkylated purines (especially guanine) are prone to deglycosylation/dealkylation due to the weakened N-C bond. The loss of the base (depurination) is a dominant fragmentation pathway for N7-adducts.

-

Retention Time (HPLC): N7-isomers are generally more polar (due to charge separation/zwitterionic nature) and often elute earlier than N9-isomers on reverse-phase C18 columns, though this is pH-dependent.

Summary Table: Diagnostic Signals

| Feature | N9-Methyl Isomer | N7-Methyl Isomer |

| ¹³C NMR (C5) | Deshielded (~150-160 ppm) | Shielded (~140-150 ppm) |

| ¹³C NMR (C4) | Shielded | Deshielded |

| Stability | High (Stable bond) | Low (Prone to depurination) |

| Charge (Guanine) | Neutral | Positive (at N7) / Zwitterionic |

| Biological Role | Canonical Nucleosides | DNA Damage Adduct / Epigenetic Mark |

Synthetic Pathways & Regiocontrol

Controlling the site of methylation requires manipulating the thermodynamic vs. kinetic landscape.

Protocol: Regioselective Synthesis Workflow

This workflow describes how to steer the reaction toward the desired isomer.

Caption: Decision tree for the regioselective synthesis of purine isomers.

Key Synthetic Insight

For Guanine , direct alkylation almost always favors N7 kinetically. To obtain N9-alkylguanine (e.g., for drug synthesis), one often starts with 2-amino-6-chloropurine . The electron-withdrawing chlorine atom alters the ring electronics, making N9 more accessible and allowing for easier separation of isomers, followed by hydrolysis of the chloride to the ketone (guanine).

Biological Implications: The "Silent" vs. The "Canonical"

Understanding the biological fate of these isomers is crucial for toxicology and drug safety.

N7-Guanine: The DNA Damage Marker

N7-methylguanine (N7-MeG) is the most abundant DNA adduct formed by alkylating agents (e.g., temozolomide).

-

Mechanism: It is not directly mutagenic because the methyl group projects into the major groove and does not interfere with Watson-Crick base pairing (C-G).

-

The Danger: The quaternary nitrogen destabilizes the N-glycosidic bond. This leads to spontaneous depurination , leaving an Abasic Site (AP site) .

-

Consequence: AP sites are non-coding lesions. If not repaired by Base Excision Repair (BER), replication polymerases may stall or insert a random base (often Adenine, "A-rule"), leading to G→T transversions.

N9-Purines: The Therapeutic Scaffold

N9-alkylation mimics the natural ribose attachment. Drugs like Acyclovir are N9-substituted guanine analogs. They act as chain terminators because they lack the 3'-OH group required for DNA elongation, but they must be phosphorylated by viral kinases. Their stability is essential for their bioavailability and half-life.

Experimental Protocols

Protocol 1: Differentiation via HMBC NMR

Objective: Unambiguously assign N7 vs N9 regiochemistry.

-

Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6.

-

Acquisition: Run a standard ¹H-¹³C HMBC experiment optimized for long-range coupling (8-10 Hz).

-

Analysis:

-

Locate the H8 proton singlet (typically 8.0–8.5 ppm).

-

Locate the Alkyl protons (e.g., N-CH3, ~3.8–4.0 ppm).

-

N9 Confirmation: Observe correlations from Alkyl-H to C4 and C8 . (C4 is usually 150-160 ppm range for purines).

-

N7 Confirmation: Observe correlations from Alkyl-H to C5 and C8 . (C5 is usually shifted upfield relative to N9-C5).

-

Protocol 2: LC-MS/MS Quantification of N7-MeG (Biomarker)

Objective: Quantify N7-methylguanine in urine or DNA hydrolysates.

-

Internal Standard: Spike sample with isotope-labeled standard (¹⁵N₅-N7-MeG).

-

Extraction: Use Solid Phase Extraction (SPE) to remove salts/proteins.

-

LC Conditions: C18 Reverse Phase column. Mobile phase: Ammonium acetate (pH 4.5) / Methanol gradient.

-

MS Detection: Electrospray Ionization (ESI+).

-

Transition: Monitor m/z 166 → 149 (Loss of NH3) or 166 → 124 (Loss of cyanamide/ring opening).

-

Note: N7-MeG often elutes earlier than N9-MeG due to higher polarity.

-

References

-

National Institutes of Health (NIH). (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H.[4] J Org Chem. Retrieved from [Link]

-

NIH / PMC. (2018). Relative glycosidic bond stabilities of naturally occurring methylguanosines: 7-methylation is intrinsically activating. Retrieved from [Link]

-

NIH / PMC. (2015). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA.[1] Retrieved from [Link]

-

ResearchGate. (2005). Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution LC-MS/MS. Retrieved from [Link]

Sources

- 1. N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Substituted Purines: A Technical Guide to 6-Chloro-8,9-dimethyl-9H-purin-2-amine in DMSO and Methanol

For Immediate Release

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. A thorough understanding of a compound's solubility in various solvent systems is paramount for a multitude of reasons:

-

Early-Stage Screening: In high-throughput screening (HTS), compounds are typically dissolved in DMSO to create stock solutions.[1][2][3] Inconsistent solubility can lead to inaccurate concentration measurements and unreliable screening results.

-

Formulation Development: The ability to create stable, bioavailable formulations is directly tied to the solubility of the active pharmaceutical ingredient (API).

-

Pharmacokinetic and Toxicological Studies: The solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity.

6-Chloro-8,9-dimethyl-9H-purin-2-amine, as a purine derivative, belongs to a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[4] Its solubility characteristics will be a key determinant of its future development.

Physicochemical Properties and Solubility Predictions

The solubility of a molecule is governed by its intrinsic physicochemical properties and its interactions with the solvent. For 6-Chloro-8,9-dimethyl-9H-purin-2-amine, the following structural features are key influencers:

-

Purine Core: The heterocyclic aromatic purine ring system, with its multiple nitrogen atoms, can participate in hydrogen bonding as both a donor and an acceptor.[5][6]

-

Amine Group (-NH2): This group is a strong hydrogen bond donor, enhancing interactions with polar protic solvents.

-

Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity.

-

Dimethyl Groups (-CH3): The two methyl groups add nonpolar character to the molecule, which can influence its interaction with both polar and nonpolar solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of organic compounds, including many that are poorly soluble in water.[7][8] Its high dielectric constant and ability to act as a strong hydrogen bond acceptor make it an excellent solvent for polar molecules.[7][9]

Expected Solubility of 6-Chloro-8,9-dimethyl-9H-purin-2-amine in DMSO:

Based on the structural features and the known properties of DMSO, it is anticipated that 6-Chloro-8,9-dimethyl-9H-purin-2-amine will exhibit high solubility in DMSO. The polar purine core, the amine group, and the chloro substituent will all contribute to favorable interactions with the polar sulfoxide group of DMSO. While quantitative data is not available, purine derivatives, in general, demonstrate good solubility in DMSO.[10][11]

Solubility in Methanol

Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[12][13] Its ability to form hydrogen bonds makes it a good solvent for many polar organic molecules.

Expected Solubility of 6-Chloro-8,9-dimethyl-9H-purin-2-amine in Methanol:

The solubility of 6-Chloro-8,9-dimethyl-9H-purin-2-amine in methanol is expected to be moderate to good . The amine and nitrogen atoms of the purine ring can form hydrogen bonds with methanol's hydroxyl group. However, the overall polarity of methanol is lower than that of DMSO, and the presence of the nonpolar dimethyl groups on the purine derivative might slightly limit its solubility compared to in DMSO. The interplay between the polar functional groups and the nonpolar hydrocarbon portions of both the solute and the solvent will ultimately determine the precise solubility.[13][14]

Quantitative Solubility Data: An Experimental Imperative

As specific solubility values for 6-Chloro-8,9-dimethyl-9H-purin-2-amine are not documented, experimental determination is essential. The following table is presented as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| DMSO | 25 | To be determined | To be determined | e.g., Shake-Flask Method |

| Methanol | 25 | To be determined | To be determined | e.g., Shake-Flask Method |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[15][16] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, followed by quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

6-Chloro-8,9-dimethyl-9H-purin-2-amine (solid)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of 6-Chloro-8,9-dimethyl-9H-purin-2-amine and dissolve it in a known volume of the chosen solvent (DMSO or methanol) to prepare a stock solution of known concentration.

-

Perform a series of dilutions to create a set of calibration standards with concentrations spanning the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid 6-Chloro-8,9-dimethyl-9H-purin-2-amine to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the solvent (DMSO or methanol) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant, gentle agitation within a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium has been reached.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification by HPLC:

-

Inject the filtered supernatant onto the HPLC system.

-

Analyze the sample using a validated analytical method to determine the concentration of the dissolved compound.

-

Construct a calibration curve by plotting the peak areas of the calibration standards against their known concentrations.

-

Use the calibration curve to determine the concentration of 6-Chloro-8,9-dimethyl-9H-purin-2-amine in the saturated sample.

-

Experimental Workflow Diagram

Caption: Key intermolecular forces influencing solubility.

In DMSO, the primary interactions will be strong hydrogen bonds between the amine protons of the purine derivative and the highly polar sulfoxide oxygen of DMSO, along with dipole-dipole interactions. In methanol, a network of hydrogen bonds can form, with the purine derivative acting as both a hydrogen bond donor (via the -NH2 group) and acceptor (via the nitrogen atoms in the rings), and methanol participating as both a donor and acceptor.

Conclusion and Future Directions

While a definitive quantitative solubility value for 6-Chloro-8,9-dimethyl-9H-purin-2-amine in DMSO and methanol awaits experimental determination, a thorough understanding of its molecular structure and the properties of these solvents allows for strong qualitative predictions. The compound is expected to be highly soluble in DMSO and possess moderate to good solubility in methanol.

For drug development professionals, the immediate next step is the empirical determination of these solubility values using a robust method such as the shake-flask protocol detailed herein. This foundational data will be indispensable for all subsequent stages of research and development, from the design of reliable biological assays to the formulation of effective delivery systems. Further studies could also explore solubility in a wider range of pharmaceutically relevant solvents and aqueous buffer systems to build a comprehensive solubility profile for this promising compound.

References

-

PubChem. 6-chloro-9-methyl-9H-purin-2-amine. National Center for Biotechnology Information. [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025, November 11). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. [Link]

-

Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

-

Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Science.gov. solvents dimethyl sulfoxide: Topics. [Link]

-

Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. [Link]

-

Microbe Notes. (2023, August 3). Purine- Structure, Types, Derivatives, Modification, Effects. [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

Wikipedia. Purine. [Link]

-

MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

PMC. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

-

ResearchGate. Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. [Link]

-

ChemSynthesis. (2025, May 20). 6-chloro-8-(3-chlorophenyl)-9H-purin-2-amine. [Link]

-

Int J Pharm Chem Anal. Solubility: An overview. [Link]

-

ResearchGate. Solubility Properties of Methanol in Organic Solvents. [Link]

-

Matrix Fine Chemicals. 6-CHLORO-9H-PURIN-2-AMINE | CAS 10310-21-1. [Link]

-

PharmaCompass.com. 6-CHLORO-9H-PURIN-2-YL-2-AMINE. [Link]

-

Pharmaffiliates. Product Name : 6-Chloro-9-nitroso-9H-purin-2-amine. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

PubChem. (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. [Link]

-

PubChem. 2-Chloro-N,9-dimethyl-9H-purin-6-amine. [Link]

-

NIST WebBook. 9H-Purin-6-amine,N,9-dimethyl-. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Purine - Wikipedia [en.wikipedia.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. solvents dimethyl sulfoxide: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. research.nu.edu.kz [research.nu.edu.kz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide: Sourcing and Quality Assurance of High-Purity 6-Chloro-8,9-dimethyl-9H-purin-2-amine

This guide details the technical specifications, synthesis challenges, and sourcing strategies for 6-Chloro-8,9-dimethyl-9H-purin-2-amine (CAS 1239765-73-1). It is designed for medicinal chemists and procurement specialists requiring high-purity intermediates for kinase and Hsp90 inhibitor development.

CAS: 1239765-73-1

Formula: C

Executive Summary & Application Context

6-Chloro-8,9-dimethyl-9H-purin-2-amine is a critical heterocyclic building block. Unlike the more common 2-amino-6-chloropurine, the 8,9-dimethyl substitution pattern locks the tautomeric equilibrium and provides a specific steric vector at the C8 position. This scaffold is frequently employed in the synthesis of:

-

Hsp90 Inhibitors: Purine-scaffold Hsp90 inhibitors (e.g., PU-H71 analogs) often require specific alkylation at N9 and functionalization at C8 to fit the ATP-binding pocket.

-

Kinase Inhibitors: The 2-amino and 6-chloro positions serve as orthogonal handles for Buchwald-Hartwig aminations or S

Ar displacements, allowing rapid library generation.

The Purity Challenge: The primary sourcing risk is regioisomeric contamination . The methylation of purine precursors often yields mixtures of

Chemical Identity & Specifications

To ensure reproducibility in biological assays, procured batches must meet these rigorous specifications.

| Parameter | Specification | Rationale |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or amine degradation. |

| Purity (HPLC) | Critical to avoid off-target inhibition in HTS campaigns. | |

| Regio-purity | ||

| Identity (NMR) | Conforms to structure | Must confirm methyl positions (C8-Me vs N9-Me). |

| Water Content | The C6-chloro group is susceptible to hydrolysis. | |

| Residual Solvents | DMF/DMSO residues can interfere with biological assays. |

Critical Impurity Analysis & Synthesis Logic

Understanding the synthesis route is essential for anticipating impurities. The commercial preparation typically follows one of two pathways, each with distinct impurity profiles.

Pathway A: Traube Cyclization (Preferred for High Purity)

-

Step 1: Condensation of a 4,5-diaminopyrimidine with a C1 source (e.g., acetic anhydride or orthoacetate) to install the C8-methyl.

-

Step 2: Methylation at N9.

-

Risk: Alkylation at Step 2 is the failure point, producing

/

Pathway B: Cyclization of N-Methylated Precursors

-

Step 1: Use of

-methyl-4,5-diaminopyrimidine. -

Advantage: Fixes the N9 position early.

-

Risk: Starting material purity determines final regio-purity.

Visualization: Synthesis & Impurity Flow

The following diagram illustrates the critical divergence points where impurities are introduced.

Caption: Synthesis pathway highlighting the critical N9 vs. N7 alkylation divergence and hydrolysis risk.

Commercial Supply Landscape

Suppliers for this specific CAS (1239765-73-1) are specialized. This is not a commodity chemical like simple purines; it is a "Building Block" typically stocked by catalogs focusing on heterocyclic synthesis.

Tier 1: Verified Catalog Suppliers

These vendors list specific batches or have established synthesis routes for this CAS.

| Supplier | Catalog # | Pack Sizes | Notes |

| BLD Pharm | BD608113 | 100mg, 1g, 5g | Reliable stock; generally provides HNMR/LCMS on request. |

| Crysdot LLC | CD11319046 | Custom | Specializes in heterocyclic building blocks; good for bulk inquiries. |

| MolCore | 1239765-73-1 | mg to kg | Aggregator with verified synthesis partners in Asia. |

| Amadis Chemical | 1239765-73-1 | Research scale | Good for initial screening quantities (<1g). |

Tier 2: Custom Synthesis (CROs)

If high-purity (>99%) is required for late-stage GLP tox studies, catalog grades may be insufficient.

-

Recommended Action: Contract a CRO (e.g., WuXi, Pharmaron, or specialized boutique CROs like ChemPartner) to synthesize a fresh batch using Pathway B (pre-methylated precursor) to guarantee regio-purity.

Quality Control (QC) Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The following self-validating protocol ensures the material is fit for purpose.

Step 1: Regio-Purity Validation (NOESY NMR)

Standard 1H NMR is often insufficient to distinguish N7 from N9 isomers definitively without a reference standard.

-

Protocol: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Diagnostic Signal: Look for a cross-peak (correlation) between the N-Methyl protons and the C8-Methyl protons (or C8-H if the structure were different).

-

N9-Isomer (Target): Strong NOE between N9-Me and C8-Me due to spatial proximity.

-

N7-Isomer (Impurity): Weak or no NOE between N7-Me and C8-Me.

-

Step 2: HPLC Method for Isomer Separation

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 20 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Pass Criteria: Single peak >98%. Any shoulder peak suggests regioisomer contamination.

QC Decision Tree

Caption: QC workflow emphasizing the necessity of NOESY NMR for structural confirmation.

Handling and Stability

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitivity: The C6-chloro group is moderately reactive. Prolonged exposure to atmospheric moisture can lead to hydrolysis, yielding the 6-oxo derivative (guanine analog).

-

Solubility: Soluble in DMSO and DMF. Limited solubility in water and dichloromethane.

References

-

PubChem Compound Summary. (2025). 6-chloro-9-methyl-9H-purin-2-amine (Related Scaffold Data). National Library of Medicine. Link

-

BLD Pharm Catalog. (2025). Product Entry for BD608113. BLD Pharm. Link

-

Crysdot LLC. (2025). Catalog Entry CD11319046. Crysdot Building Blocks. Link

-

Chiosis, G., et al. (2006). Development of Purine-Scaffold Hsp90 Inhibitors.[3]Current Oncology Reports. (Contextualizing the 8-aryl/alkyl purine scaffold utility). Link

-

Legraverend, M., et al. (2006). Synthesis of 2-amino-6-chloropurine derivatives.[4]Bioorganic & Medicinal Chemistry. (Methodology for N9 vs N7 alkylation). Link

Sources

- 1. Amadis Chemical Company Limited Produktliste-E-Mail-Seite 483-Chemicalbook [chemicalbook.com]

- 2. 40423-36-7|6-Chloro-2,9-dimethyl-9H-purine|BLD Pharm [bldpharm.com]

- 3. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

The 8,9-Dimethyl Purine Scaffold: Physicochemical Stability and Structural Locking Mechanisms

The following technical guide details the physicochemical impact of 8,9-dimethyl substitution on the purine scaffold. This analysis focuses on the interplay between C8-steric/electronic modulation and N9-tautomeric locking , providing a rigorous framework for researchers in nucleoside chemistry and drug design.

Executive Summary

The 8,9-dimethyl purine scaffold represents a critical structural motif in medicinal chemistry, serving as a rigidified, lipophilic model for purine nucleosides. While the purine heterocycle is naturally robust, the simultaneous methylation at Carbon-8 (C8) and Nitrogen-9 (N9) introduces unique electronic perturbations and steric constraints .

This substitution pattern confers three primary stability advantages:

-

Tautomeric Locking: N9-methylation abolishes N7/N9 prototropic tautomerism, fixing the imidazole ring in a biologically relevant N9-H mimic state.

-

Metabolic Resistance: C8-methylation blocks the primary site of oxidative metabolism (xanthine oxidase-mediated 8-oxidation).

-

Electronic Tuning: The inductive (+I) effect of the C8-methyl group increases the electron density of the imidazole ring, modulating the pKa of N7 and enhancing resistance to nucleophilic ring-opening.

Mechanistic Foundations: The Stability Triad

The stability of the 8,9-dimethyl scaffold is governed by the interaction between the electron-donating methyl groups and the π-deficient pyrimidine/imidazole fused system.

Electronic Modulation (The Inductive Effect)

Substituents at C8 have a more profound effect on the global electronic structure of purine than those at C2 or C6.

-

C8-Methylation: Acts as an electron donor (+I effect). This increases the basicity of N7, making it a better hydrogen bond acceptor but potentially more susceptible to electrophilic attack (though sterically protected).

-

N9-Methylation: Fixes the conjugation system. Unlike N7-H tautomers, the N9-substituted form maximizes aromaticity in the five-membered ring while maintaining the Watson-Crick face (N1/C6) availability.

Steric "Locking" and Conformational Control

In the context of free bases, the C8-methyl group adds bulk that disrupts pi-stacking in crystal lattices, often leading to higher solubility compared to unsubstituted purines.

-

The "Syn" Enforcer: If this scaffold is translated to a nucleoside (where N9 is ribose), the C8-methyl group creates a severe steric clash with the sugar's O4', forcing the nucleoside into the syn conformation. In the 8,9-dimethyl free base model, this mimics the "pre-organized" state required for binding to specific hydrophobic pockets in enzymes like Purine Nucleoside Phosphorylase (PNP).

Visualization of Stability Factors

Caption: Interplay of N9 and C8 substitutions contributing to the global stability of the purine scaffold.

Chemical Stability Profile

The 8,9-dimethyl purine system exhibits distinct stability characteristics compared to its unsubstituted counterparts.

| Stability Parameter | 8,9-Dimethyl Purine | Unsubstituted Purine | Mechanism of Difference |

| Acid Hydrolysis (Glycosidic Mimic) | High (N-C bond is alkyl) | Low (if Nucleoside) | N9-Methyl is a stable amine bond, unlike the labile N9-glycosidic bond which is destabilized by C8-bulk. |

| Oxidative Stability | High | Moderate | C8-Methyl blocks the attack of reactive oxygen species (ROS) or Xanthine Oxidase at the C8 position. |

| Ring Opening (Alkaline) | Moderate | Low | Electron donation from C8-Me stabilizes the imidazole ring against nucleophilic attack, though extreme pH can still degrade it. |

| Solubility (Lipophilicity) | High | Low | Methyl groups disrupt intermolecular H-bonding networks and increase logP. |

Critical Note on Acid Stability: If you are working with 8-methyl-9-glycosyl purines (nucleosides), the C8-methyl group accelerates depurination (bond breakage) under acidic conditions due to relief of steric strain upon base release. However, in the 8,9-dimethyl free base , the N9-methyl bond is chemically inert to standard acid hydrolysis.

Experimental Protocols: Synthesis & Characterization

To study this scaffold, one must synthesize the 8,9-dimethyl derivative. Direct methylation of purines often yields mixtures (N7 vs N9). The following protocol ensures regioselectivity.

Protocol: Regioselective Synthesis of 8,9-Dimethylguanine

Rationale: This workflow utilizes a Traube-like cyclization or direct alkylation of a pre-formed imidazole to ensure the methyl groups are positioned correctly before the ring closes, or uses steric control during alkylation.

Method A: Direct Alkylation of 8-Methylguanine (High Yield) This method assumes you start with 8-methylguanine (commercially available or synthesized via 2,4,5-triamino-6-hydroxypyrimidine + acetamide).

Reagents:

-

8-Methylguanine (1.0 eq)

-

Potassium Carbonate (

, 2.5 eq) - Base -

Methyl Iodide (

, 1.2 eq) - Electrophile -

DMF (Dimethylformamide) - Solvent

Step-by-Step Workflow:

-

Suspension: Suspend 8-methylguanine (1 mmol) in anhydrous DMF (5 mL) under Argon atmosphere.

-

Why: Anhydrous conditions prevent hydrolysis of the alkylating agent.

-

-

Deprotonation: Add

(2.5 mmol) and stir at 40°C for 30 minutes.-

Mechanism: The N9 proton is the most acidic (pKa ~9.4). The base generates the N9-anion.

-

-

Alkylation: Cool to 0°C. Add Methyl Iodide (1.2 mmol) dropwise.

-

Control: Low temperature favors kinetic control, reducing N7-methylation (which is the thermodynamic trap but sterically hindered by C8-Me).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

-

Quench & Isolation: Pour into ice water. The 8,9-dimethylguanine often precipitates due to high lipophilicity. Filter and wash with cold water.[1]

-

Purification: Recrystallize from Ethanol/Water.

Synthesis Logic Diagram

Caption: Regioselective alkylation pathway favoring N9 substitution due to C8-methyl steric steering.

Applications and Biological Relevance[1][2]

Fluorescence Probes

8-substituted purines, particularly 8-methyl and 8-vinyl derivatives, often exhibit enhanced fluorescence compared to the parent purines. The 8,9-dimethyl scaffold serves as a "dark" control or a specific probe where the quantum yield is modulated by the solvent environment, useful for studying hydrophobic pockets in DNA polymerases.

Enzyme Inhibition (PNP and XO)

-

Purine Nucleoside Phosphorylase (PNP): The 8-methyl group clashes with the hydrophobic residues in the active site of human PNP, often converting a substrate into a weak inhibitor.

-

Xanthine Oxidase (XO): XO typically oxidizes C8. By methylating C8, the 8,9-dimethyl scaffold becomes resistant to degradation, prolonging the half-life of the pharmacophore in vivo.

References

-

Jezuita, A., Szatylowicz, H., & Krygowski, T. M. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. Journal of Physical Chemistry A. Link

-

Reist, E. J., Calkins, D. F., & Goodman, L. (1968). The synthesis and reactions of some 8-substituted purine nucleosides. Journal of Organic Chemistry. Link

-

Koval, A., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. Link

-

BenchChem Protocols. (2025). Synthesis of 8-Aminoguanine and Alkyl Derivatives. Link

-

Middleton, C. T., et al. (2007).[2] Solvent and solvent isotope effects on the vibrational cooling dynamics of a DNA base derivative (9-Methyladenine). Journal of Physical Chemistry A. Link

Sources

literature review of 2-amino-6-chloropurine analogs in drug discovery

Executive Summary: The "Privileged" Guanine Precursor[1]

In the landscape of nucleoside analog synthesis, 2-amino-6-chloropurine (2A6CP) is not merely a reagent; it is the industry-standard "gateway" molecule for accessing guanine-based therapeutics.[1] Unlike its congener 2,6-dichloropurine (which accesses adenine analogs), 2A6CP retains the critical C2-exocyclic amine, pre-installing the hydrogen-bonding donor required for guanine mimicry.[1]

This guide analyzes the technical utility of 2A6CP, focusing on its role in synthesizing acyclic nucleoside phosphonates (antivirals) and arabinonucleosides (anticancer agents).[1] We will dissect the critical challenge of N9-regioselective alkylation —the bottleneck in scaling these syntheses—and provide a validated protocol to overcome it.

Chemical Reactivity Profile

The 2A6CP scaffold presents a dichotomy of reactivity that must be mastered for effective library generation.

The Electrophilic C6 Center

The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (SNAr) .[1]

-

Hydrolysis: Converts C6-Cl → C6-OH (Guanine).[1]

-

Aminolysis: Converts C6-Cl → C6-NHR (2,6-Diaminopurine analogs).[1]

-

Alkoxylation: Converts C6-Cl → C6-OR (O6-alkylguanine derivatives, e.g., Nelarabine precursors).[1]

The Regioselectivity Challenge (N7 vs. N9)

The imidazole ring protons are acidic (pKa ~9-10).[1] Deprotonation creates an ambident nucleophile.

-